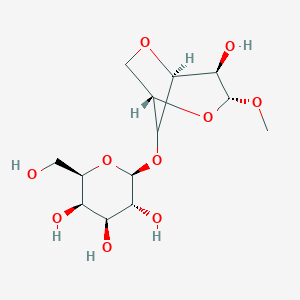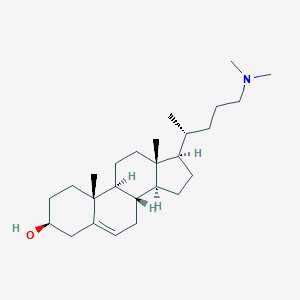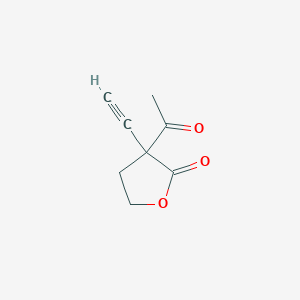
3-Acetyl-3-ethynyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-3-ethynyloxolan-2-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as AEOL 10150 and has been studied extensively for its potential applications in various fields, including medicine and industry. The purpose of
Mecanismo De Acción
AEOL 10150 exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines. It also activates the Nrf2 pathway, which is responsible for regulating antioxidant and detoxification responses in cells.
Efectos Bioquímicos Y Fisiológicos
AEOL 10150 has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in various cell types. It also has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AEOL 10150 has several advantages for use in lab experiments. It is stable, water-soluble, and has low toxicity. However, it is also relatively expensive and has limited availability, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of AEOL 10150. One area of research is the development of new synthetic methods to produce AEOL 10150 more efficiently and cost-effectively. Another area of research is the investigation of its potential applications in the treatment of various diseases, including cancer, cardiovascular disease, and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of AEOL 10150 and its effects on various cell types and tissues.
Métodos De Síntesis
The synthesis of AEOL 10150 involves the reaction of 2-bromo-2-methylpropionic acid with ethynylmagnesium bromide, followed by cyclization with dimethyl carbonate. The resulting product is then treated with acetic anhydride to yield AEOL 10150. This synthesis method has been optimized to produce high yields and purity of AEOL 10150.
Aplicaciones Científicas De Investigación
AEOL 10150 has been studied extensively for its potential applications in various fields of scientific research. It has been found to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including acute radiation syndrome, lung injury, and neurodegenerative diseases.
Propiedades
Número CAS |
127783-39-5 |
|---|---|
Nombre del producto |
3-Acetyl-3-ethynyloxolan-2-one |
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
3-acetyl-3-ethynyloxolan-2-one |
InChI |
InChI=1S/C8H8O3/c1-3-8(6(2)9)4-5-11-7(8)10/h1H,4-5H2,2H3 |
Clave InChI |
ZQGXTGGVQDMHNC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCOC1=O)C#C |
SMILES canónico |
CC(=O)C1(CCOC1=O)C#C |
Sinónimos |
2(3H)-Furanone, 3-acetyl-3-ethynyldihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



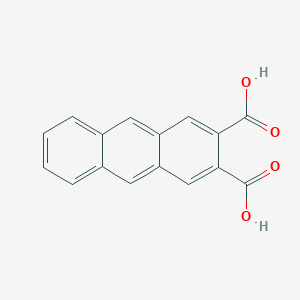
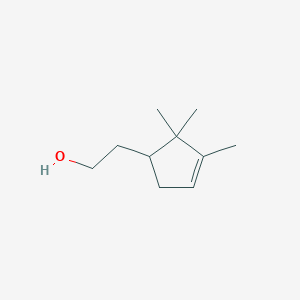
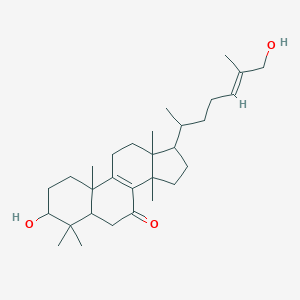
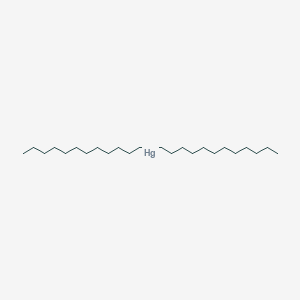
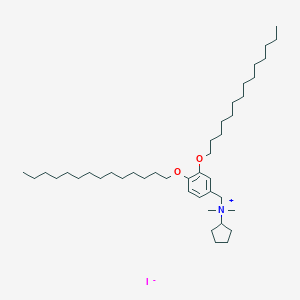
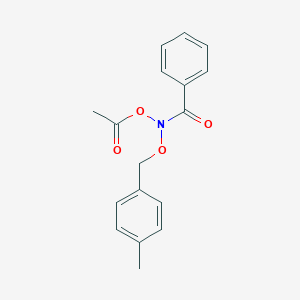
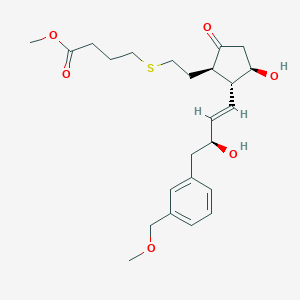
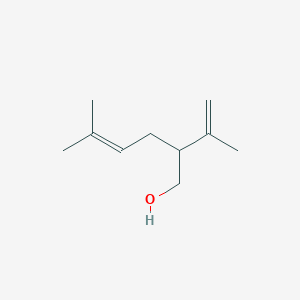
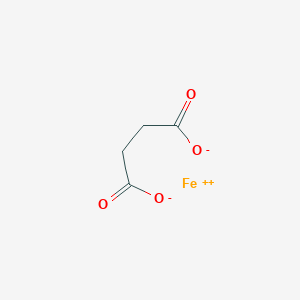
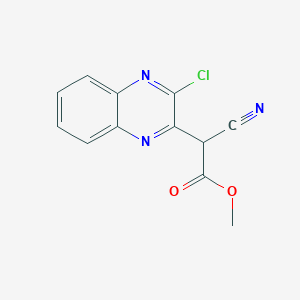
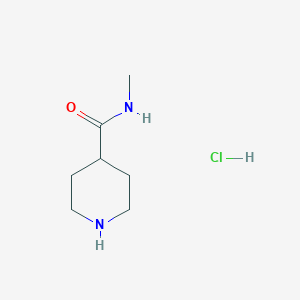
![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)
